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mambin

Platelet Aggregation Integrin αIIbβ3 Snake Venom Toxins

Researchers requiring a structurally independent inhibitor for integrin αIIbβ3 or α5β1 studies often face reproducibility issues when relying solely on classical Viperidae disintegrins. Mambin (Dendroaspin) solves this by providing a unique three-finger toxin scaffold with an RGD motif. - Potently inhibits ADP-induced platelet aggregation (IC50 = 172 nM) and GP IIb-IIIa-fibrinogen binding (IC50 = 3.1 nM). - Serves as an ideal control to distinguish scaffold-dependent versus target-dependent effects alongside rhodostomin for α5β1 (IC50 ~ 240-257 nM). - Custom-synthesized to order; contact us for a quote and lead time.

Molecular Formula C8H7NO
Molecular Weight 0
CAS No. 141319-23-5
Cat. No. B1177215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemambin
CAS141319-23-5
Synonymsmambin
Molecular FormulaC8H7NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mambin: Three-Finger Fold Disintegrin


Mambin, also known as dendroaspin (CAS 141319-23-5), is a 59-amino acid protein purified from the venom of the Elapidae snake *Dendroaspis jamesonii* (Jameson's mamba) [1]. It adopts a characteristic three-finger fold with four intramolecular disulfide bridges and contains the canonical RGD (Arg-Gly-Asp) integrin-recognition motif within loop III [2][3]. This structural scaffold, while sharing approximately 47% sequence similarity with short-chain α-neurotoxins, directs mambin toward potent antagonism of the platelet fibrinogen receptor GP IIb-IIIa (integrin αIIbβ3), distinguishing it from both typical neurotoxins and Viperidae-derived disintegrins [1][3].

Mambin's Unique Scaffold & Integrin Specificity


Despite sharing the RGD motif with a broad class of snake venom disintegrins, mambin's unique neurotoxin-like three-finger fold imposes distinct conformational and dynamic constraints on the RGD loop that fundamentally alter its integrin recognition profile [1]. This structural divergence translates into measurable differences in functional potency across integrin subtypes (αIIbβ3 vs. αvβ3 vs. α5β1) when compared to classical Viperidae disintegrins such as rhodostomin [1][2]. Consequently, substituting mambin with another RGD-containing disintegrin without verifying the specific integrin target and assay conditions will yield non-equivalent experimental outcomes, undermining reproducibility and the validity of structure-activity relationship studies [1][2].

Mambin Comparative Evidence


Platelet Aggregation Inhibition vs. Bungarus 3FTx

Mambin (dendroaspin) exhibits an IC50 of 172 ± 22 nM for inhibiting ADP-induced platelet aggregation, representing a ~200-fold greater potency compared to a three-finger toxin (3FTx) from *Bungarus multicinctus* venom, which has an IC50 of 34 μM [1][2]. Both toxins contain an RGD motif and belong to the three-finger toxin superfamily; however, mambin's RGD motif is located in loop III and is highly solvent-accessible, whereas the *Bungarus* 3FTx RGD sequence resides in loop II and is less accessible, limiting its interaction with the αIIbβ3 integrin complex [1]. This substantial potency difference highlights that within the 3FTx structural class, loop placement and accessibility of the RGD motif critically determine functional antagonism of platelet aggregation.

Platelet Aggregation Integrin αIIbβ3 Snake Venom Toxins

αIIbβ3 and αvβ3 Inhibition vs. Rhodostomin

A direct recombinant expression and functional comparison study revealed that mambin (dendroaspin) inhibits platelet aggregation with a K(I) of 149.8 nM, compared to 83.2 nM for rhodostomin, a classical Viperidae disintegrin with a distinct three-dimensional fold [1]. In cell adhesion assays, mambin was 3.7-fold less active than rhodostomin in inhibiting integrin αIIbβ3 and 2.5-fold less active in inhibiting integrin αvβ3. Critically, both proteins exhibited nearly identical potency in inhibiting integrin α5β1, with IC50 values of 239.8 nM and 256.8 nM, respectively [1]. This non-uniform potency profile across integrin subtypes—where mambin's relative disadvantage on αIIbβ3 and αvβ3 is absent on α5β1—provides direct evidence that the neurotoxin-like fold of mambin imposes a unique integrin recognition pattern compared to rhodostomin's scaffold.

Integrin αIIbβ3 Integrin αvβ3 Integrin α5β1 Disintegrin Selectivity

Endothelial Cell Adhesion Inhibition vs. Echistatin

In a study evaluating the effect of multiple disintegrins on human umbilical vein endothelial cell (HUVEC) adhesion to vitronectin, mambin demonstrated a significant inhibitory effect comparable to that of echistatin, a well-characterized potent disintegrin from *Echis carinatus* venom [1]. Both mambin and echistatin significantly inhibited HUVEC adhesion to vitronectin, an αvβ3 integrin-mediated process. However, in a solid-phase binding assay, echistatin, flavoridin, and kistrin bound with high affinity to immobilized αvβ3, whereas mambin bound at a much lower level [1]. This functional discrepancy—similar inhibitory activity in a cellular context despite lower apparent binding affinity—suggests that mambin's inhibitory mechanism may involve distinct binding kinetics or allosteric modulation of αvβ3 that are not captured by solid-phase affinity measurements.

Integrin αvβ3 Endothelial Cell Adhesion Vitronectin

GP IIb-IIIa Antagonism vs. Classical Viperidae Disintegrins

Mambin inhibits the binding of purified platelet fibrinogen receptor GP IIb-IIIa to immobilized fibrinogen with an IC50 of 3.1 ± 0.8 nM, which is comparable to the range of potencies observed for classical Viperidae disintegrins such as echistatin (IC50 ≈ 1.6–30 nM depending on assay format) [1][2]. Notably, mambin achieves this potency despite sharing very little sequence similarity with Viperidae disintegrins outside of the RGD-containing region [1]. In contrast, mambin shares approximately 47% sequence similarity with short-chain postsynaptic neurotoxins from other Elapidae venoms—proteins that lack the RGD sequence and do not function as GP IIb-IIIa antagonists [1]. This combination of high GP IIb-IIIa antagonist potency and neurotoxin-like structural scaffold establishes mambin as a convergent evolutionary product that achieves comparable integrin antagonism to Viperidae disintegrins via a fundamentally different structural solution.

GP IIb-IIIa Antagonist Fibrinogen Binding Disintegrin Family

Neurotoxicity Attenuation vs. Erabutoxin b

Despite sharing high sequence similarity and an identical three-finger fold with short-chain neurotoxins such as erabutoxin b, mambin displays approximately 1000-fold lower neurotoxin activity [1]. NMR structural analysis confirms that mambin retains the characteristic triple-stranded β-sheet core and disulfide-bridged architecture of short-chain neurotoxins [1]. However, the RGD-containing loop in mambin is displaced away from the β-sheet compared to the corresponding loop in neurotoxins, which is critical for their nicotinic acetylcholine receptor binding [1]. This structural rearrangement—substituting an integrin-recognition RGD motif for neurotoxin receptor-binding residues—effectively silences neurotoxic activity while conferring potent integrin antagonism.

Neurotoxin Fold Erabutoxin b Structure-Activity Relationship

Mambin Application Scenarios


α5β1-Focused Studies with a Distinct Probe

Based on direct comparative evidence showing mambin and rhodostomin exhibit nearly identical potency for integrin α5β1 (IC50 values of 239.8 nM and 256.8 nM, respectively) despite divergent scaffolds [1], mambin is optimally suited for experiments where a structurally independent inhibitor is required to validate α5β1-mediated phenotypes. Researchers can use mambin alongside rhodostomin to distinguish scaffold-dependent versus target-dependent effects in integrin signaling, cell adhesion, and migration assays.

SAR Studies: Three-Finger Toxin Fold

Mambin's unique status as a three-finger toxin with a functional RGD integrin-recognition motif—coupled with its ~1000-fold reduction in neurotoxin activity relative to erabutoxin b [2]—makes it an ideal template for investigating how loop substitutions and conformational dynamics within the three-finger fold dictate target specificity. Procurement is warranted for molecular evolution, protein engineering, and directed evolution studies aimed at repurposing this scaffold toward novel integrin targets.

Platelet Aggregation Inhibition via Non-Viperidae Scaffold

Mambin's potent inhibition of ADP-induced platelet aggregation (IC50 = 172 ± 22 nM) and GP IIb-IIIa-fibrinogen binding (IC50 = 3.1 ± 0.8 nM) [3] positions it as a valuable comparator to classical Viperidae disintegrins like echistatin in thrombosis research. Its distinct Elapidae origin and neurotoxin-like fold offer a structurally divergent tool for probing integrin αIIbβ3 function in platelet biology, providing a critical control for scaffold-specific effects in pharmacological and biochemical studies.

Endothelial αvβ3 Integrin: Low-Affinity Functional Probe

Mambin significantly inhibits HUVEC adhesion to vitronectin despite low binding affinity to immobilized αvβ3 [4]. This functional profile makes mambin a valuable tool for dissecting the relationship between binding affinity and cellular inhibition in αvβ3-mediated endothelial processes. Researchers investigating integrin signaling mechanisms, particularly those where binding kinetics or allosteric modulation dominate, will benefit from mambin's unique behavior.

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